10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester
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Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrido-benzothiazine core, a trifluoromethyl group, and a diisopropylaminoethyl ester moiety
Preparation Methods
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester involves multiple steps, including the formation of the pyrido-benzothiazine core, introduction of the trifluoromethyl group, and esterification with the diisopropylaminoethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester include other pyrido-benzothiazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Biological Activity
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester is a complex organic compound that exhibits significant biological activity. This compound integrates structural features of pyridine, benzothiazine, and carbothioic acid, which contribute to its diverse pharmacological properties. The unique trifluoromethyl and diisopropylamino substituents enhance its reactivity and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C21H27N3OS2
- Molecular Weight : 401.59 g/mol
- SMILES Notation : CCCN(CCC)CCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 388.15118 | 185.6 |
[M+Na]+ | 410.13312 | 197.5 |
[M+NH4]+ | 405.17772 | 194.1 |
[M+K]+ | 426.10706 | 185.4 |
Research indicates that the biological activity of this compound is mediated through its interaction with various biological pathways. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Pharmacological Effects
The compound has shown a range of pharmacological effects, including:
- Antihistaminic Activity : Similar compounds have been documented for their antihistaminic properties.
- Antipsychotic Properties : Structural analogs often exhibit broader pharmacological profiles that include antipsychotic effects.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Prothipendyl | Benzothiazine core | Antihistamine |
Isothipendyl | Similar structure | Antihistamine |
Phenothiazine | Core structure similar | Antipsychotic and antihistamine |
The distinct structural features of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives may confer unique biological activities that differentiate them from their analogs.
Study on Antihistaminic Activity
A comparative study involving various benzothiazine derivatives demonstrated that compounds with the trifluoromethyl group exhibited enhanced antihistaminic activity compared to those without this substitution. The study highlighted the importance of molecular modifications in optimizing pharmacological effects.
Research on Antipsychotic Effects
Another investigation into the antipsychotic potential of related compounds revealed that modifications similar to those found in 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives could lead to significant improvements in efficacy and reduced side effects.
Properties
CAS No. |
35806-02-1 |
---|---|
Molecular Formula |
C21H24F3N3OS2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
S-[2-[di(propan-2-yl)amino]ethyl] 9-(trifluoromethyl)pyrido[2,3-b][1,4]benzothiazine-5-carbothioate |
InChI |
InChI=1S/C21H24F3N3OS2/c1-13(2)26(14(3)4)11-12-29-20(28)27-16-8-5-7-15(21(22,23)24)18(16)30-19-17(27)9-6-10-25-19/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
KVNCMNVGQHEHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSC(=O)N1C2=C(N=CC=C2)SC3=C(C=CC=C31)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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